Product packaging for Ethyl propenyl ether(Cat. No.:CAS No. 928-55-2)

Ethyl propenyl ether

Cat. No.: B1310799
CAS No.: 928-55-2
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
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Description

Contextualization within Enol Ether and Vinyl Ether Chemical Paradigms

Enol ethers are a class of organic compounds characterized by an alkoxy substituent attached to a carbon-carbon double bond (an alkene). wikipedia.org Their general structure is R₂C=CR-OR. Ethyl propenyl ether fits this description and is also part of a significant subclass known as vinyl ethers, which possess the structure ROCH=CH₂ or its substituted analogs. wikipedia.org The presence of the oxygen atom directly bonded to the double bond fundamentally influences the compound's electronic properties and reactivity. wikipedia.org

The defining characteristic of enol ethers like this compound is their nature as electron-rich alkenes. wikipedia.org The carbon atoms of a typical alkene double bond are sp²-hybridized, forming a sigma (σ) bond and a pi (π) bond. kocw.or.kr While the π electrons make alkenes nucleophilic, their reactivity is significantly enhanced in enol ethers. youtube.commakingmolecules.com

This enhancement is due to the electronic contribution of the adjacent oxygen atom. The oxygen possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the double bond. This delocalization of electrons, often represented by resonance structures, increases the electron density of the double bond. wikipedia.org Consequently, enol ethers are considered activated alkenes and exhibit heightened susceptibility to attack by electrophiles compared to simple alkenes. wikipedia.orglibretexts.org This increased nucleophilicity dictates their chemical behavior, making them valuable intermediates in organic synthesis. For instance, they readily react with electrophiles like Brønsted acids. wikipedia.org

The reactivity of this compound is best understood through comparison with structurally related functional groups, namely simple alkenes and enamines.

Simple Alkenes : These are the baseline for reactivity. Their double bonds are nucleophilic due to the accessible π electrons but lack the activation provided by an adjacent heteroatom. youtube.comlibretexts.org Therefore, they generally require strong electrophiles to react. youtube.com The more alkyl groups attached to the double bond, the more electron-rich and nucleophilic the alkene becomes due to hyperconjugation. makingmolecules.com

Enol Ethers : As discussed, the oxygen atom in enol ethers like this compound acts as an electron-donating group through resonance, making the alkene significantly more nucleophilic than simple alkenes. wikipedia.orgyoutube.com

Enamines : Enamines are the nitrogen analogs of enol ethers and are even more reactive. wikipedia.orgmakingmolecules.com The nitrogen atom is less electronegative than oxygen, making it more capable of donating its lone pair of electrons into the double bond. youtube.commakingmolecules.com This greater electron donation results in a more electron-rich and, therefore, more nucleophilic alkene. youtube.commakingmolecules.com The Mayr Reactivity Scale, which logarithmically quantifies nucleophilicity, shows that enamines can be several orders of magnitude more nucleophilic than corresponding enol ethers. masterorganicchemistry.com

Electronic Structure and Reactivity Principles of Electron-Rich Alkenes

Historical Trajectories and Key Milestones in this compound Research

While not as widely known as some commodity chemicals, this compound has been a subject of specific and significant research. Early methods for its synthesis included the pyrolysis of corresponding acetals. chemicalbook.com More advanced and selective methods have since been developed, such as the isomerization of allyl alkyl ethers catalyzed by iridium complexes, which can yield pure (E) isomers. chemicalbook.com

A pivotal role for this compound in scientific research emerged in the field of atmospheric chemistry. Scientists have used it as a model compound to study the gas-phase ozonolysis of volatile organic compounds (VOCs). researchgate.netcopernicus.org These studies are crucial for understanding the formation of secondary organic aerosols (SOA), which have significant environmental and climatic impacts. researchgate.netcopernicus.org

Research published in the mid-2000s identified oligomeric compounds as major constituents of the SOA formed during the ozonolysis of enol ethers. copernicus.orgd-nb.info Specifically, for this compound, the ozonolysis was found to produce Criegee intermediates (in this case, CH₃CHOO) and repetitive oligomer chain units with a mass of 60 (C₂H₄O₂) were identified in the resulting aerosol. d-nb.infocopernicus.org These findings were instrumental in elucidating the chemical mechanisms by which certain VOCs contribute to particle formation in the atmosphere. The branching ratio for the decomposition of the primary ozonide was determined, with the channel producing ethyl formate (B1220265) and the C2-Criegee intermediate being dominant. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B1310799 Ethyl propenyl ether CAS No. 928-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-ethoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-55-2, 4696-26-8
Record name Propenyl ethyl ether
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Record name 1-Propenyl ethyl ether, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxypropene
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Record name 1-PROPENYL ETHYL ETHER, (E)-
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Synthetic Methodologies for Ethyl Propenyl Ether

Isomerization Approaches to Propenyl Ethers

The isomerization of allyl ethers to 1-propenyl ethers is a key reaction in organic synthesis, providing access to highly reactive monomers for cationic photopolymerization and other applications. researchgate.net This process can be accomplished through several catalytic methods, each with distinct advantages and mechanistic pathways.

Allyl Ether Isomerization to 1-Propenyl Ethers

The conversion of allyl ethers to the more thermodynamically stable 1-propenyl ethers is a well-established synthetic strategy. capes.gov.br This isomerization can be catalyzed by both transition metals and strong bases, leading to the desired propenyl ether products. researchgate.netmdpi.com

Transition metal complexes are highly effective catalysts for the isomerization of allyl ethers. Ruthenium and iridium complexes, in particular, have demonstrated significant utility in this transformation.

Ruthenium Complexes: Ruthenium-based catalysts, such as [RuClH(CO)(PPh₃)₃], are known to quantitatively convert allyl ethers to 1-propenyl ethers. researchgate.net The mechanism is believed to proceed through a hydride addition-elimination pathway. researchgate.netmdpi.com Studies using deuterated reagents have confirmed this hydride mechanism, which involves the addition and elimination of a ruthenium hydride species and intermolecular hydrogen exchange. researchgate.net These catalysts have been successfully applied to the isomerization of various alkyl allyl ethers and have even been shown to be recyclable. researchgate.net For instance, the isomerization of methyl chavicol and eugenol (B1671780) using RuCl₂(PPh₃)₃ has been studied, with the catalyst being recycled up to five times. epa.gov The solvent can influence the selectivity of the reaction, with polar protic solvents sometimes favoring the formation of the trans-isomer. iitm.ac.in

Iridium Complexes: Cationic iridium complexes are also excellent catalysts for this isomerization. For example, a complex prepared from [Ir(cod)₂]PF₆ and PPr₃ has been shown to be highly effective for the stereoselective isomerization of primary allyl silyl (B83357) ethers to (E)-enol ethers. rsc.org Another cationic iridium complex, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, activated by hydrogen, isomerizes allyl alkyl and aryl ethers to trans-propenyl ethers with high yields (≥95%) and stereoselectivity (≥97%). rsc.org Iridium(I) compounds are also active in the chemoselective isomerization of di(allyl) ethers to allyl vinyl compounds, which are substrates for Claisen rearrangements. The catalyst [IrH₂(THF)₂(PPh₂Me)₂)]PF₆ has been identified as a particularly effective catalyst for the isomerization of allyl ethers to E-vinyl ethers. nih.gov

Table 1: Comparison of Ruthenium and Iridium Catalysts in Allyl Ether Isomerization

Catalyst Type Example Catalyst Key Features Selectivity Citations
Ruthenium [RuClH(CO)(PPh₃)₃] Quantitative conversion, recyclable. Can be influenced by solvent. researchgate.netiitm.ac.in
Iridium [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ High yields and stereoselectivity for trans-isomers. ≥97% for trans-propenyl ethers. rsc.org
Iridium [IrH₂(THF)₂(PPh₂Me)₂)]PF₆ Effective for E-vinyl ether formation. Favors E-isomers. nih.gov

Strong bases, such as potassium tert-butoxide (t-BuOK), can also promote the isomerization of allyl ethers. mdpi.com This method is often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). capes.gov.br The reaction proceeds through deprotonation of the allyl ether, and the basicity of the medium can be enhanced by additives like 18-crown-6. thieme-connect.de While effective, base-catalyzed isomerizations can sometimes lead to mixtures of E and Z isomers. organic-chemistry.org For instance, the isomerization of allyl aryl ethers with t-BuOK in methyl tert-butyl ether (MTBE) predominantly yields the Z isomers with good to excellent stereoselectivities. researchgate.net In contrast, lithium diisopropylamide (LDA) has been shown to promote the virtually quantitative conversion of allylic ethers to (Z)-propenyl ethers with very high stereoselectivity in THF at room temperature. organic-chemistry.orgnih.gov

The mechanism of allyl ether isomerization depends on the catalyst employed.

Transition Metal-Catalyzed Mechanism: For ruthenium catalysts like [RuClH(CO)(PPh₃)₃], the reaction proceeds via a hydride mechanism . This involves the addition of a ruthenium hydride (Ru-H) species across the double bond, followed by elimination to form the more stable internal olefin. researchgate.net Deuterium labeling studies have provided evidence for this intermolecular hydrogen exchange process. researchgate.net Another proposed pathway for some ruthenium complexes is the π-allylic mechanism , where the catalyst coordinates to the allyl group, followed by a hydrogen migration. iitm.ac.in With certain iridium catalysts, the mechanism is also thought to involve a metal hydride addition-elimination pathway. caltech.edu Theoretical studies have also explored the reaction mechanism, indicating that in the absence of a catalyst, the energy barrier for isomerization is quite high. sioc-journal.cn Gold catalysts, for example, have been shown to significantly lower this activation energy. sioc-journal.cn

Base-Catalyzed Mechanism: In base-catalyzed isomerization, the reaction is initiated by the deprotonation of the allylic proton. acs.org This generates a carbanion intermediate, which then undergoes protonation at the terminal carbon to yield the propenyl ether. In some cases, the formation of an intimate ion pair between the allylic anion and the conjugate acid of the base can lead to a stereospecific outcome. acs.org

The stereochemical outcome of the isomerization, yielding either the E (trans) or Z (cis) isomer of the propenyl ether, is a critical aspect of these synthetic methods.

Transition Metal Catalysis: The choice of transition metal and ligands can significantly influence the E/Z selectivity. Cationic iridium complexes, for example, are known to provide high stereoselectivity for the trans (E) isomer of propenyl ethers. rsc.org In contrast, certain cobalt complexes have been developed that show a preference for the Z-isomer. nih.gov The stereoselectivity in metal-catalyzed reactions is often determined by the steric and electronic factors in the coordination sphere of the metal during the catalytic cycle. mdpi.comnih.gov

Base Catalysis: Base-catalyzed isomerizations can also exhibit stereoselectivity. Lithium diisopropylamide (LDA) is notable for its ability to produce (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.orgnih.gov The stereochemical information from a chiral allylic starting material can be transferred to the product through the formation of an intimate ion pair. acs.org The choice of base and solvent system is crucial in controlling the E/Z ratio of the final product. organic-chemistry.orgresearchgate.net

Mechanistic Investigations of Isomerization Processes

Rearrangement of Allyl Ethers to Propenyl Ethers

The isomerization of allyl ethers to propenyl ethers is a specific type of rearrangement reaction. camachem.com This process is often a key step in tandem reactions, where the initially formed propenyl ether undergoes a subsequent transformation. scispace.com For example, the isomerization can be followed by a Claisen rearrangement, particularly in the case of diallyl ethers, to produce γ,δ-unsaturated aldehydes. uniovi.es This tandem isomerization/Claisen rearrangement has been achieved using various transition metal catalysts, including those based on palladium and rhodium. scispace.comtandfonline.com

Elimination Reactions for Enol Ether Formation

The formation of the propenyl group in ethyl propenyl ether via elimination is a key strategy that involves the removal of two substituents from adjacent carbon atoms of an ether precursor. The efficacy and regioselectivity of these reactions depend heavily on the nature of the leaving group.

Halide and Pseudohalide Leaving Group Pathways

The dehydrohalogenation of a halo-substituted ethyl propyl ether represents a direct elimination pathway to this compound. This reaction proceeds by treating a suitable precursor, such as 1-chloro-1-ethoxypropane or 2-chloro-1-ethoxypropane, with a strong base. The base abstracts a proton from the carbon adjacent to the carbon bearing the halide, inducing an E2 elimination mechanism to form the double bond.

The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions. libretexts.org Sterically hindered bases are often employed to minimize nucleophilic attack at the carbon-halogen bond. The leaving group's ability also influences reactivity, with iodides being better leaving groups than bromides or chlorides. libretexts.org

Table 1: Reagents for Halide Elimination

Precursor Example Base Typical Solvent Outcome
2-Bromo-1-ethoxypropane Potassium tert-butoxide tert-Butanol Favors elimination to form this compound.
1-Chloro-1-ethoxypropane Sodium amide Liquid Ammonia Strong, non-nucleophilic base promotes elimination.

These reactions can sometimes lead to a mixture of E and Z isomers of this compound, with the product ratio influenced by the stereochemistry of the starting material and the reaction conditions.

Alkoxide and Silyloxide Leaving Group Pathways

While less common for simple acyclic ethers, the elimination of alkoxide or silyloxide groups can be used to generate enol ethers. These reactions typically require the leaving group to be activated. For an alkoxide to function as a leaving group, it generally needs to be protonated by a strong acid first, forming an alcohol which is a better leaving group. masterorganicchemistry.com However, this method is more common for the dehydration of alcohols to alkenes rather than the synthesis of enol ethers from di-ether precursors.

A more relevant pathway involves silyloxide elimination. A precursor such as 1-ethoxy-2-(trimethylsilyloxy)propane could theoretically undergo elimination. Silyl ether cleavage can be achieved under acidic conditions or, more commonly, with a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). soton.ac.uk The high affinity of silicon for fluoride makes the silyloxy group an excellent leaving group under these specific, mild conditions. soton.ac.uk This method relies on the synthesis of the requisite silyloxy-ether precursor.

Selenium Oxidation-Elimination Strategies

Selenoxide elimination is a powerful and mild method for introducing unsaturation into organic molecules, particularly for forming α,β-unsaturated carbonyl compounds. wikipedia.org This strategy can be adapted for the synthesis of this compound from a saturated ether precursor.

The general process involves three steps:

Selenation : The saturated precursor, ethyl propyl ether, is deprotonated at the α-position with a strong base like lithium diisopropylamide (LDA) to form an anion. This anion is then quenched with an electrophilic selenium reagent, typically benzeneselenenyl chloride (PhSeCl), to yield an α-phenylseleno ether. wikipedia.org

Oxidation : The resulting selenide (B1212193) is oxidized to a selenoxide. Common oxidants for this step include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or ozone. wikipedia.org The oxidation of selenides with hydrogen peroxide is highly exothermic. orgsyn.org

Elimination : The selenoxide intermediate is unstable and undergoes a spontaneous syn-elimination at low temperatures (typically between -50 and 40 °C) to form the alkene and benzeneselenenic acid. wikipedia.org This intramolecular process involves a cyclic transition state.

This method is highly regioselective, as the double bond is formed specifically at the position of the original selenyl group.

Table 2: Key Reagents in Selenoxide Elimination for Enol Ether Synthesis

Step Reagent Class Specific Example Function
Selenation Strong, non-nucleophilic base Lithium diisopropylamide (LDA) Deprotonation of the ether α-carbon. wikipedia.org
Selenation Electrophilic selenium source Benzeneselenenyl chloride (PhSeCl) Introduction of the phenylseleno group. orgsyn.org

Olefination Strategies from Carbonyl Substrates

Olefination reactions provide a fundamentally different approach, constructing the C=C double bond of the enol ether from a carbonyl compound and a suitable organometallic or organophosphorus reagent.

Utilizing Phosphorus Reagents

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for olefination. illinois.edu To synthesize this compound, acetaldehyde (B116499) serves as the carbonyl component.

In the Wittig reaction , an ethoxy-substituted phosphonium (B103445) ylide is required. This ylide is typically generated in situ by treating (ethoxymethyl)triphenylphosphonium chloride with a strong base like butyllithium. The ylide then reacts with acetaldehyde to form an oxaphosphetane intermediate, which collapses to yield this compound and triphenylphosphine (B44618) oxide.

The Horner-Wadsworth-Emmons (HWE) reaction offers a common alternative using a phosphonate (B1237965) ester, such as diethyl (ethoxymethyl)phosphonate. The corresponding phosphonate carbanion, generated with a milder base like sodium hydride, is generally more nucleophilic than the Wittig ylide. ru.nl A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide. pnas.org These reactions often produce a mixture of E and Z isomers.

Table 3: Comparison of Phosphorus-Based Olefination Reagents

Method Phosphorus Reagent Base Carbonyl Substrate Key Byproduct
Wittig (Ethoxymethyl)triphenylphosphonium chloride n-Butyllithium Acetaldehyde Triphenylphosphine oxide

Utilizing Silicon Reagents

Silicon-based olefination methods, primarily the Peterson olefination, provide another route from carbonyls to alkenes. In this strategy, an α-silyl carbanion reacts with a ketone or aldehyde. For the synthesis of this compound, the reaction would involve an α-silylated ethyl ether and acetaldehyde.

The reaction of the lithium salt of (trimethylsilyl)methyl ethyl ether with acetaldehyde would generate a β-hydroxysilane intermediate. The subsequent elimination of this intermediate to form the alkene can be controlled to favor either the syn or anti elimination pathway by choice of acidic or basic conditions, thus offering a degree of stereochemical control over the resulting E/Z mixture of the this compound.

Related methods using titanium-carbene reagents, such as the Tebbe or Petasis reagents, are also highly effective for the olefination of carbonyl compounds, including esters and lactones, to form enol ethers. illinois.edursc.org These reagents are particularly useful for converting easily enolizable carbonyl compounds into alkenes with high yield, avoiding competing side reactions common with strongly basic ylides. illinois.edu For instance, a titanium-based reagent could convert ethyl formate (B1220265) into ethyl vinyl ether, and a related process could be envisioned for this compound starting from a suitable ester.

Utilizing Sulfur Reagents

The synthesis of vinyl ethers can be achieved through olefination reactions where a carbonyl compound is converted into an alkene. While the Wittig reaction using phosphorus ylides is most common, analogous methods using sulfur-stabilized carbanions are also applicable. In this context, a sulfur ylide or a related phosphonate carbanion (as in the Horner-Wadsworth-Emmons reaction) acts as a nucleophile that attacks an aldehyde, ultimately leading to the formation of a double bond. wikipedia.orgresearchgate.net

For the synthesis of this compound, this strategy would involve the reaction of acetaldehyde with a stabilized ylide bearing an ethyl group. The reaction is initiated by the deprotonation of a phosphonate or sulfonium (B1226848) salt to generate a highly nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl group of the aldehyde. The subsequent collapse and elimination of the phosphorus or sulfur-containing byproduct yields the desired alkene, in this case, this compound. The stereoselectivity of the resulting alkene (E- or Z-isomer) can often be controlled by the choice of reagents, base, and reaction conditions. wikipedia.org

Table 1: Generalized Olefination for Vinyl Ether Synthesis

Reactant 1 Reactant 2 (Stabilized Ylide Precursor) Base Typical Product

Metal Carbene Reagents in Olefination

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. wits.ac.za This reaction, catalyzed by transition metal carbene complexes (e.g., Grubbs or Schrock catalysts), can be used to synthesize enol ethers. A potential route to this compound is the cross-metathesis between a readily available vinyl ether, such as ethyl vinyl ether, and propene.

The catalytic cycle involves the formation of a metallacyclobutane intermediate from the reaction of the metal carbene catalyst with the substrate olefins. Productive cleavage of this intermediate releases the new alkene product and regenerates a metal carbene to continue the cycle. However, a known challenge in the metathesis of enol ethers is their tendency to react with ruthenium alkylcarbenes to form thermodynamically stable, electron-rich Fischer-type carbenes, which can be unreactive toward further metathesis and effectively quench the catalyst. acs.orgresearchgate.net Despite this, metathesis reactions involving enol ethers are possible, particularly with other electron-rich olefins or under specific conditions. researchgate.net For instance, chromium-based Fischer carbenes have been shown to catalyze the cross-metathesis of butyl vinyl ether and this compound. doi.org

Table 2: Olefin Metathesis Approach to this compound

Metathesis Type Substrate 1 Substrate 2 Catalyst Type Product

Alcohol Addition Reactions

The direct addition of an alcohol across an unsaturated carbon-carbon bond represents a highly atom-economical pathway to ethers. This can be achieved by adding alcohols to either alkynes or activated dicarbonyl substrates.

Addition to Alkyne Substrates (e.g., Hydroalkoxylation)

The gold-catalyzed intermolecular hydroalkoxylation of alkynes is a 100% atom-economic reaction that provides access to vinyl ethers. mdpi.com The synthesis of this compound via this method would involve the addition of ethanol (B145695) to a C3 alkyne, such as propyne (B1212725). The reaction is typically catalyzed by cationic gold(I) complexes, which act as potent π-acids to activate the alkyne towards nucleophilic attack by the alcohol. nih.govmdpi.com

The mechanism begins with the coordination of the gold(I) catalyst to the alkyne, followed by an anti-addition of the alcohol molecule across the triple bond. mdpi.com A subsequent proton transfer step yields the enol ether product and regenerates the active catalyst. A significant challenge in the hydroalkoxylation of terminal alkynes is controlling the regioselectivity. The addition of an alcohol to a terminal alkyne like propyne typically follows Markovnikov's rule, which would yield 2-ethoxypropene. mdpi.com Achieving the anti-Markovnikov addition required for ethyl 1-propenyl ether is more challenging and may require specifically designed catalyst systems or internal alkyne substrates. The stereoselectivity of the reaction can also be controlled, with the Z-isomer often forming first, which can then isomerize to the more stable E-isomer under the catalytic conditions. mdpi.com

Table 3: Gold-Catalyzed Hydroalkoxylation of Diphenylacetylene with 1-Phenylethanol

Catalyst (mol %) Solvent Temperature (°C) Time (h) Yield (%) Z/E Ratio Reference
[{Au(IPr)}₂(μ-OH)][BF₄] (1) Toluene (B28343) 80 20 95 92:8 acs.org
[{Au(SIPr)}₂(μ-OH)][BF₄] (0.3) None 80 2 96 95:5 acs.org

This table shows representative data for a related gold-catalyzed hydroalkoxylation to illustrate typical conditions and outcomes.

Addition to Dicarbonyl Substrates

The synthesis of enol ethers can also originate from β-dicarbonyl compounds. These substrates exist in equilibrium with their enol tautomers, and the enolic hydroxyl group can be alkylated to form an enol ether. pressbooks.pub Alternatively, the enolate formed under basic conditions can undergo O-alkylation. mdpi.com For the synthesis of a simple structure like this compound, this route is less direct and would involve a functionalized intermediate that requires subsequent modification.

A plausible pathway involves reacting a β-dicarbonyl compound, such as acetylacetone (B45752) (a structural analog for a propanal-derived dicarbonyl), with an ethylating agent like benzyl (B1604629) tosylate or an ethyl halide in the presence of a base like potassium carbonate. researchgate.net This reaction can lead to the preferential formation of the O-alkylated product, the benzyl enol ether, over the C-alkylated product. researchgate.net The resulting substituted enol ether would then need to undergo further chemical transformations, such as reduction and/or decarboxylation, to arrive at the final this compound. pressbooks.pub

Table 4: General Synthesis of Enol Ethers from β-Dicarbonyls

β-Dicarbonyl Substrate Reagent Conditions Product Type
Cyclic 1,3-Diketone Benzyl Tosylate K₂CO₃, base O-Benzylated Enol Ether

Carbon-Oxygen Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Mediated Coupling Approaches

The Palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C–O bonds, providing a powerful method for synthesizing ethers. organic-chemistry.orgberkeley.edu This methodology can be applied to the synthesis of this compound by coupling an alcohol with a vinylic halide. The reaction typically involves the coupling of ethanol (or its corresponding sodium ethoxide salt) with a 1-halopropene, such as 1-bromopropene or 1-iodopropene.

The catalytic cycle is believed to involve the oxidative addition of a low-valent palladium(0) complex into the carbon-halogen bond of the vinylic halide to form a Pd(II) intermediate. nih.gov This is followed by the coordination of the alkoxide and subsequent reductive elimination, which forms the C–O bond of the desired this compound and regenerates the active Pd(0) catalyst. The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which must be bulky and electron-rich to facilitate the rate-limiting reductive elimination step and prevent side reactions like β-hydride elimination. nih.gov

Table 5: Typical Components for Pd-Catalyzed C(vinyl)-O Coupling

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of active Pd(0) catalyst
Ligand t-BuBrettPhos, RuPhos, Biaryl Phosphines Stabilize Pd, promote reductive elimination
Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonate alcohol, facilitate alkoxide exchange
Vinylic Electrophile 1-Bromopropene, 1-Iodopropene, Propenyl triflate Source of the propenyl group
Oxygen Nucleophile Ethanol, Sodium Ethoxide Source of the ethyl ether group

Copper-Mediated Coupling Approaches

The synthesis of vinyl ethers, including this compound, can be effectively achieved through copper-mediated cross-coupling reactions, often referred to as Ullmann-type condensations. google.comacs.org This methodology facilitates the formation of a carbon-oxygen bond between a vinylic compound and an alcohol. The classical Ullmann reaction often required harsh conditions, such as high temperatures (150-300°C) and stoichiometric amounts of copper. google.com However, modern advancements have introduced milder conditions through the use of ligands, which enhance the catalyst's efficacy and broaden the substrate scope. acs.org

In the context of this compound synthesis, this approach typically involves the coupling of a 1-halopropene (e.g., 1-bromopropene or 1-iodopropene) with ethanol or a sodium ethoxide salt, catalyzed by a copper(I) salt like copper(I) iodide (CuI). acs.orgresearchgate.net The use of ligands such as diamines or amino alcohols can significantly improve reaction yields and allow for lower reaction temperatures. acs.org A key advantage of this method is its potential for stereospecificity; the configuration of the vinylic halide precursor is often retained in the final enol ether product. researchgate.net For instance, coupling (E)-1-bromopropene with ethanol using a suitable copper catalyst system would be expected to yield predominantly (E)-ethyl propenyl ether. researchgate.net This stereoretention is crucial for applications requiring geometrically pure isomers.

The general reaction is as follows:

CH₃-CH=CH-X + CH₃CH₂OH --(Cu Catalyst, Base, Ligand)--> CH₃-CH=CH-O-CH₂CH₃ (where X = I, Br)

Research by Buchwald and others has demonstrated the efficacy of copper-catalyzed vinylation of aliphatic alcohols. acs.org While early methods required strong bases and high temperatures, the development of specific ligand systems, such as tetramethylphenanthroline, has enabled these reactions to proceed under more moderate conditions. acs.org

Table 1: Representative Conditions for Copper-Mediated Vinylation of Alcohols

Copper Source Ligand Base Solvent Temperature (°C) Key Feature Reference
CuI trans-N,N'-Dimethylcyclohexyldiamine Cs₂CO₃ Toluene 110 Stereospecific coupling of vinylic halides with alcohols. researchgate.net
CuI Amino alcohols K₃PO₄ Dioxane 80-110 Full retention of vinyl halide configuration. acs.org
Cu(OTf)₂ Tetramethylphenanthroline Cs₂CO₃ Toluene 110 Effective for vinylation of various aliphatic alcohols. acs.org

Stereoselective Synthesis of this compound and Derivatives

The synthesis of this compound often results in a mixture of (E) and (Z) geometric isomers. chemicalbook.com However, many applications, particularly in polymer chemistry and stereoselective organic synthesis, demand isomerically pure forms of the compound. Consequently, significant research has focused on developing methodologies that allow for precise control over the double bond geometry.

Methodologies for Stereocontrol in Synthesis

Stereocontrol in the synthesis of this compound is primarily achieved through two strategic approaches: the stereospecific isomerization of a precursor molecule or the use of stereochemically defined starting materials in a coupling reaction.

One of the most prominent methods for obtaining specific isomers of propenyl ethers is the transition-metal-catalyzed isomerization of the corresponding allyl ether (in this case, allyl ethyl ether). chemicalbook.comresearchgate.net This rearrangement is atom-economical and can be highly stereoselective, with the choice of catalyst and reaction conditions dictating the isomeric outcome. For example, iridium complexes such as (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate (B91526) have been shown to be highly effective in converting allyl ethers to the pure (>97%) (E)-propenyl ethers. chemicalbook.com In contrast, certain basic catalysts can favor the formation of the cis (Z)-isomer, sometimes with stereospecificity reaching 95-100%. researchgate.net Ruthenium complexes have also been extensively studied for this transformation, showing variable stereoselectivity depending on the ligand environment and reaction conditions. researchgate.net

An alternative route to stereocontrol involves the use of stereodefined precursors in a cross-coupling reaction, as discussed in the copper-mediated synthesis section. The stereospecific nature of the copper-catalyzed C-O bond formation allows for the geometry of a (E)- or (Z)-1-halopropene to be transferred directly to the this compound product. researchgate.net Furthermore, stereoselective methods for synthesizing the vinyl halide or vinyl boronate precursors, such as borylative coupling followed by halodeborylation, provide another layer of control. rsc.org

Table 2: Catalyst Systems for Stereoselective Isomerization of Allyl Ethers to Propenyl Ethers

Catalyst System Substrate Predominant Isomer Selectivity Reference
[Ir(COD)(PMePh₂)₂]PF₆ Allyl alkyl ethers (E)-Propenyl ether >97% chemicalbook.com
Basic Catalyst (e.g., K-t-butoxide in DMSO) Allyl ethers (Z)-Propenyl ether 95-100% researchgate.net
[RuClH(CO)(PPh₃)₃] Allyloxy-poly(ethylene glycol) (Z)/(E) Mixture Variable researchgate.net

Diastereoselective and Enantioselective Approaches

Beyond controlling the simple (E/Z) geometry, propenyl ethers can be involved in more complex diastereoselective and enantioselective transformations, particularly when they are part of a chiral molecule or react with a chiral reagent. These approaches are critical for building stereochemically rich structures from simple precursors.

Diastereoselective Approaches often rely on the inherent stereochemistry of the propenyl ether or a chiral auxiliary attached to it to direct the outcome of a subsequent reaction. For instance, the [4+2] cycloaddition (Diels-Alder reaction) between a nitroalkene and a chiral propenyl ether can proceed with high diastereoselectivity. acs.orgmsu.edu In one approach, this compound, as a mixture of (E) and (Z) isomers, was used in a Claisen rearrangement to afford an aldehyde with some level of diastereoselectivity. jst.go.jp The stereochemistry of the propenyl ether's double bond directly influences the relative configuration of the newly formed stereocenters. For example, cycloadditions of (E)-2-nitrostyrene with (E)- and (Z)-ethyl propenyl ethers lead to different diastereomeric pyrrolidine (B122466) products, demonstrating that the alkene geometry is translated into the stereochemistry of the cyclic product. acs.org Similarly, attaching a chiral auxiliary like (R)-(–)-2,2-diphenylcyclopentanol (DCP) to the ether allows for highly diastereoselective cycloadditions, where the bulky auxiliary effectively shields one face of the dienophile. msu.edu

Enantioselective Approaches aim to create a chiral product from achiral or racemic starting materials. While the direct enantioselective synthesis of a chiral this compound derivative is less common, propenyl ethers are key components in broader enantioselective strategies. One notable example involves the use of a chiral sulfoxide group to direct the stereochemistry. The synthesis of a chiral butyrolactone was achieved with high enantioselectivity starting from (R)-(+)-(E)-1-propenyl p-tolylsulfoxide. umich.edu In this case, the propenyl unit is a substrate where the chirality is installed in a key lactonization step, demonstrating how a functionalized propenyl group can be a platform for installing chiral centers in an acyclic system. umich.edu

Table 3: Examples of Stereoselective Reactions Involving Propenyl Ether Derivatives

Reaction Type Propenyl Ether Substrate Reagent Key Feature Result Reference
[4+2] Cycloaddition (E)- and (Z)-Ethyl Propenyl Ether (E)-2-Nitrostyrene Diastereoselective Formation of distinct cis- and trans-3-phenyl-4-methyl-pyrrolidine precursors. acs.org
[4+2] Cycloaddition Propenyl ether of (R)-(-)-2,2-diphenylcyclopentanol (DCP) Nitroalkene Auxiliary-controlled diastereoselectivity High exo/endo selectivity depending on Lewis acid. msu.edu
Claisen Rearrangement This compound Allylic alcohol Diastereoselective Formation of an aldehyde with new stereocenters. jst.go.jp
Enantioselective Lactonization (R)-(+)-(E)-1-Propenyl p-tolylsulfoxide Dichloroketene Enantioselective Production of a single diastereomer and enantiomer of a dialkyl butyrolactone. umich.edu

Reactivity and Reaction Mechanisms of Ethyl Propenyl Ether

Electrophilic Addition Reactions

The presence of the oxygen atom's lone pair in conjugation with the π-system of the double bond makes ethyl propenyl ether highly susceptible to attack by electrophiles. This activation facilitates addition reactions under conditions where simple alkenes might be unreactive.

This compound readily undergoes addition reactions in the presence of acid catalysts. The mechanism for these reactions typically involves the protonation of the substrate as the initial, rate-determining step.

Brønsted Acids: In the presence of strong Brønsted acids like hydrochloric acid or perchloric acid, the reaction initiates with the protonation of the enol ether. scispace.comecust.edu.cn This protonation preferentially occurs at the β-carbon of the double bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by a nucleophile (such as the conjugate base of the acid or a solvent molecule) on the carbocation yields the addition product. libretexts.orglibretexts.orgnih.gov Under aqueous acidic conditions, this leads to hydrolysis, cleaving the ether to form propionaldehyde (B47417) and ethanol (B145695). scispace.com The reaction exhibits general acid catalysis, with the rate being dependent on the concentration of all acidic species in the solution. scispace.com

Hydrogen Peroxide: The reaction of ethers with hydrogen peroxide can lead to the formation of peroxides, and this compound is classified as a compound that may form peroxides upon storage. nih.gov In biological systems or in the presence of specific catalysts like heme-peroxidases, ethers can undergo oxidative cleavage. nih.gov This process, dependent on hydrogen peroxide, involves the enzymatic insertion of an oxygen atom onto the carbon adjacent to the ether's oxygen. nih.gov This forms an unstable hemiacetal, which then spontaneously decomposes into an aldehyde and an alcohol. nih.gov While direct, non-enzymatic reactions with hydrogen peroxide are less common, they can be facilitated under specific conditions to generate peroxide-containing compounds. unl.edu

Table 1: Research Findings on Acid-Catalyzed Additions to this compound and Related Vinyl Ethers
Reactant/CatalystReaction TypeKey Findings and MechanismProductsSource
Brønsted Acids (e.g., HCl)Acid-Catalyzed Hydrolysis/CleavageThe reaction proceeds via a rate-determining proton transfer from the catalyst acid to the vinyl ether. It exhibits general acid catalysis.Propionaldehyde and Ethanol scispace.com
Strong Acids (e.g., HBr, HI)Acidic CleavageThe ether oxygen is protonated, creating a good leaving group. A halide ion then attacks the less sterically hindered carbon in an SN2-type mechanism.Alkyl Halide and Alcohol libretexts.orglibretexts.org
Hydrogen Peroxide (with Heme-Peroxygenase)Enzymatic Oxidative CleavageAn oxygen atom is inserted on the carbon adjacent to the ether oxygen, forming an unstable hemiacetal intermediate.Aldehyde and Alcohol nih.gov
Boron trifluoride etherateCondensation ReactionThis compound acts as a nucleophile in a condensation reaction with an acetal (B89532).1,1,3-triethoxy-2,3-dimethylbutane acs.org

The mechanism proceeds as follows:

Electrophilic Attack: An electrophile (E⁺), such as a proton from a Brønsted acid, attacks the electron-rich C=C double bond. nih.gov The attack occurs at the terminal carbon (β-carbon), which is consistent with Markovnikov's rule, due to the formation of a more stable carbocation.

Formation of a Resonance-Stabilized Cation: This electrophilic addition results in the formation of an oxocarbenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized between the α-carbon and the ether oxygen.

Nucleophilic Attack: A nucleophile (Nu⁻) present in the reaction mixture then attacks the electrophilic carbon of the oxocarbenium ion. libretexts.orglibretexts.org This step completes the addition reaction, forming the final product. In acid-catalyzed cleavage, the nucleophile is the conjugate base of the acid (e.g., Br⁻ or I⁻). libretexts.orglibretexts.org

This two-step process of electrophilic addition followed by nucleophilic attack is characteristic of the reactivity of enol ethers and underlines their utility in organic synthesis as enolate equivalents.

Acid-Catalyzed Additions (e.g., Bronsted Acids, Hydrogen Peroxide)

Polymerization Chemistry

This compound serves as a monomer in polymerization reactions, leading to the formation of various polymers. cymitquimica.com These polymers find applications in coatings, lacquers, surgical adhesives, and as modifiers for other resins. camachem.comcamachem.comoenchemicalsgmbh.com The polymerization can be initiated by cationic photoinitiators upon exposure to actinic radiation. camachem.comcamachem.com

The polymerization of enol ethers like this compound can sometimes be an undesired side reaction, for example, in the presence of trace acids during other chemical transformations like cycloadditions. researchgate.net

Cationic Polymerization of this compound

The cationic polymerization of this compound proceeds via a carbocationic intermediate, making it a classic example of this type of polymerization. instras.com The process involves initiation, propagation, and termination steps, with the potential for controlled and stereoregular polymer synthesis.

Initiation Mechanisms (e.g., Cationic Photo-Initiators, Lewis Acids)

The initiation of cationic polymerization of this compound can be achieved through various methods, primarily involving the generation of a cationic species that can attack the electron-rich double bond of the monomer.

Cationic Photo-initiators: These compounds, when exposed to actinic radiation, generate a strong acid that initiates polymerization. camachem.comcamachem.com Onium salts, such as diaryliodonium and triarylsulfonium salts, are commonly used photo-initiators. researchgate.netgoogle.com Upon irradiation, these salts undergo photolysis to produce a Brønsted acid (a proton) or a Lewis acid, which then reacts with the this compound monomer to form a carbocation, initiating the polymerization chain. researchgate.netgoogle.com This method is advantageous for applications like UV-curable coatings and adhesives. camachem.comcamachem.com

Lewis Acids: Lewis acids are another major class of initiators for the cationic polymerization of this compound. google.com Common Lewis acids used include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and stannic chloride (SnCl₄). google.comdss.go.th These initiators typically require a co-initiator, such as water or a protic acid, to generate the initiating cation. google.comacs.org For instance, the Lewis acid can react with a proton source to form a complex that then protonates the monomer. google.com The strength of the Lewis acid can influence the polymerization rate and the properties of the resulting polymer. acs.org

The general mechanism for initiation by a Lewis acid (in the presence of a proton source, HA) can be represented as:

Formation of the initiating species: Lewis Acid + HA → H⁺[Lewis Acid·A]⁻

Initiation: H⁺[Lewis Acid·A]⁻ + CH₃CH=CHOCH₂CH₃ → CH₃CH₂-C⁺H(OCH₂CH₃)[Lewis Acid·A]⁻

Propagation Step: Steric and Electronic Effects

Once initiated, the propagation step involves the sequential addition of monomer units to the growing carbocationic chain end. The reactivity of this compound in this step is influenced by both steric and electronic factors.

Electronic Effects: The presence of the β-methyl group in this compound enhances its cationic polymerizability compared to unsubstituted vinyl ethers. dss.go.th This is attributed to the electron-donating nature of the methyl group, which increases the electron density of the double bond, making it more susceptible to electrophilic attack by the growing carbocation. dss.go.th

Steric Effects: While the β-methyl group electronically activates the monomer, it can also introduce steric hindrance. However, studies have shown that a single β-methyl group exerts a minimal adverse steric effect during the propagation step. dss.go.th In contrast, β,β-dimethyl substitution significantly reduces polymerizability due to increased steric hindrance at the reaction site. dss.go.th The geometry of the monomer (cis vs. trans isomers) also plays a role, with the cis isomer of this compound generally being more reactive than the trans isomer in cationic copolymerizations. researchgate.net This difference in reactivity is often attributed to steric hindrance between the monomer's substituents and the bulky propagating chain end. researchgate.net

The propagation can be visualized as the attack of the monomer on the carbocationic chain end:

Generated code
Controlled/Living Cationic Polymerization Approaches

Achieving controlled or "living" cationic polymerization of vinyl ethers, including this compound, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity). acs.orggoogle.com This control is typically achieved by suppressing chain-transfer and termination reactions.

Several strategies have been developed to achieve living cationic polymerization:

Use of a Lewis Acid/Base System: A common approach involves using a strong Lewis acid in combination with a Lewis base (such as an ester or ether). acs.orggoogle.com The Lewis base reversibly complexes with the growing carbocationic species, stabilizing it and reducing its reactivity, thereby minimizing side reactions. acs.org Ethyl acetate (B1210297) and 1,4-dioxane (B91453) are effective bases for this purpose. acs.orggoogle.com

Initiating Systems with Nucleophilic Counterions: Systems like the hydrogen iodide/iodine (HI/I₂) initiating system have been successful in achieving living cationic polymerization of vinyl ethers. acs.org The iodide counterion is nucleophilic enough to form a covalent bond with the growing chain end, creating a dormant species. This dormant species is in equilibrium with the active cationic species, allowing for controlled propagation. acs.org

Mechanically Induced Cationic RAFT Polymerization: A more recent development is the use of mechanical force (mechanochemistry) to induce a controlled cationic reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org This method can be performed under solvent-free conditions and allows for the synthesis of well-defined poly(vinyl ether)s. rsc.org

These controlled polymerization techniques enable the synthesis of block copolymers and other complex polymer architectures. acs.org

Stereoregularity and Tacticity Control in Polymerization

The stereochemistry of the polymer chain, or its tacticity, can significantly influence its physical and mechanical properties. illinois.edunsf.gov In the polymerization of this compound, controlling the stereoregularity (the arrangement of the monomer units in the polymer chain) is an area of active research.

Catalyst Control: The choice of catalyst and polymerization conditions can influence the stereochemical outcome. For instance, using an Al₂(SO₄)₃–H₂SO₄ complex in toluene (B28343) at 0°C has been shown to produce highly stereoregular poly(cis-ethyl propenyl ether) with an erythro-meso structure. researchgate.net In contrast, using BF₃O(C₂H₅)₂ at -78°C can lead to amorphous polymers with different stereostructures. researchgate.net

Chiral Counterions: A sophisticated approach to controlling tacticity involves the use of chiral counterions. nsf.gov By designing chiral Lewis acid catalysts, it is possible to create a chiral environment around the propagating chain end, which can bias the facial addition of the incoming monomer and lead to the formation of highly isotactic polymers. nsf.gov This catalyst-controlled approach has been demonstrated for vinyl ethers, offering a pathway to materials with tailored properties. nsf.gov

Ligand Effects: The use of specific ligands with metal-based catalysts can also influence stereoregularity. For example, BINOL-derived ligands have been shown to increase the isotacticity of poly(ethyl vinyl ether) in polymerizations catalyzed by trifluoromethyl sulfonates. nih.gov

The ability to control tacticity opens up possibilities for creating poly(this compound) with specific thermal and mechanical properties. illinois.edunih.gov

Copolymerization with Other Monomers (e.g., Butyl Propenyl Ether, Isobutenyl Ethyl Ethers)

This compound can be copolymerized with a variety of other monomers to create polymers with a range of properties. The relative reactivities of the comonomers, described by their reactivity ratios, determine the composition and structure of the resulting copolymer.

Copolymerization with Butyl Propenyl Ether: this compound can be copolymerized with other propenyl ethers like propenyl n-butyl ether. Studies have shown that both the cis and trans isomers of propenyl ethers are more reactive than their vinyl ether counterparts. researchgate.net

Copolymerization with Isobutenyl Ethyl Ether (IBEE): Cationic copolymerizations of cis- and trans-ethyl propenyl ether (PEE) with isobutenyl ethyl ether (IBEE) have been studied. dss.go.th The monomer reactivity ratios indicated a reactivity order of cis-PEE > trans-PEE >> IBEE. dss.go.th This demonstrates the higher reactivity of the propenyl ether monomers compared to the more sterically hindered isobutenyl ether. dss.go.th

Copolymerization with Vinyl Ethers: this compound can also be copolymerized with various vinyl ethers. These copolymerizations are influenced by the choice of initiator, solvent, and temperature, which can affect the monomer reactivity ratios. researchgate.net

Copolymerization with Other Monomer Types: Beyond other ethers, this compound can be copolymerized with different classes of monomers. For instance, it has been investigated in copolymerizations with p-methoxystyrene and N-vinyl carbazole. rsc.org

The ability to copolymerize this compound allows for the fine-tuning of polymer properties for specific applications.

Radical Polymerization of Propenyl Ether-Functionalized Monomers

While propenyl ethers themselves are not readily polymerized by radical mechanisms, it is possible to synthesize monomers that contain both a propenyl ether group and a radically polymerizable group. acs.org This approach allows for the incorporation of the propenyl ether functionality into a polymer backbone via radical polymerization.

An example of such a monomer is 2-(1-propenyl)oxyethyl methacrylate (B99206). acs.org This "ambifunctional" monomer has a methacrylate group, which is readily polymerized through a radical mechanism, and a propenyl ether group, which remains intact during the radical polymerization. acs.org

The resulting polymer has pendant propenyl ether groups along its chain. These groups can then be subsequently cross-linked through a cationic mechanism, for example, by adding an acid-generating species and exposing it to heat or UV radiation. acs.org This dual-polymerization strategy offers a versatile method for creating cross-linked polymer networks where the initial polymer properties can be controlled by the radical copolymerization step. acs.org

Thiol-Ene Reactions for Network Formation

Cross-Coupling Reactions

This compound participates in various metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Research has shown that this compound can undergo olefin cross-metathesis (CM). In one study, the reaction between cis-ethyl propenyl ether and butyl vinyl ether was catalyzed by a chromium Fischer-type alkylidene complex. doi.org The reaction led to the rapid formation of the expected cross-metathesis products, ethyl vinyl ether and butyl propenyl ether. doi.org A notable observation in this system was the isomerization of the starting cis-ethyl propenyl ether to a mixture of cis and trans isomers, which was proposed to occur through a mechanism involving the formation and reversible breakdown of a metallacyclobutane intermediate. doi.org This reactivity highlights the potential for using Cr-based catalysts in the cross-metathesis of vinyl ethers. doi.org

Table 3: Example of an Olefin Cross-Metathesis Reaction This table summarizes a specific cross-metathesis reaction involving this compound.

Reactant 1Reactant 2CatalystProductsObservation
This compound (cis-isomer)Butyl vinyl etherCr Fischer-type alkylideneEthyl vinyl ether, Butyl propenyl etherRapid reaction; Isomerization of this compound to cis/trans mixture
Findings from a study on Cr-catalyzed olefin metathesis of vinyl ethers. doi.org

Beyond metathesis, enol ethers like this compound are effective substrates in other important metal-catalyzed cross-coupling reactions, such as the Heck reaction. liv.ac.uk The palladium-catalyzed Heck vinylation provides a method for the regioselective coupling of electron-rich olefins with vinyl halides. liv.ac.uk Studies have demonstrated that 1-propenyl ethyl ether can be coupled with bromo- and chlorostyrenes using a palladium acetate catalyst and a phosphine (B1218219) ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp). liv.ac.uk These reactions proceed with high regioselectivity to favor the internal substitution product and can be carried out in molecular solvents without the need for ionic additives. liv.ac.uk Evidence from these studies suggests that the vinylation of electron-rich olefins like this compound may proceed through a neutral Heck catalytic cycle. liv.ac.uk Other transition metals, such as nickel, have also been used to catalyze the cross-coupling of enol ethers with organomagnesium reagents (Grignard reagents). google.com

Olefin Cross-Couplings

Reactions with Radical Species

The electron-rich nature of the double bond in this compound makes it susceptible to one-electron oxidation, leading to the formation of a radical cation. This reactive intermediate can be generated photochemically. For instance, the excited triplet state of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ*), formed upon visible-light irradiation, is a powerful enough oxidant to convert olefins like this compound into their corresponding radical cations via a single-electron transfer (SET) process. uni-regensburg.de

Once generated, the enol ether radical cation is highly reactive and can engage with nucleophiles present in the reaction mixture. In one documented example, the DDQ-photocatalyzed generation of the this compound radical cation in the presence of an N-methoxyamide leads to a C-H amination reaction, selectively forming an amide-functionalized product in good yield. uni-regensburg.de This type of transformation showcases how radical cation intermediates can be harnessed to achieve valuable synthetic functionalizations under mild, light-mediated conditions. uni-regensburg.de

Gas Phase Reactions with Hydroxyl Radicals: Kinetics and Mechanisms

The gas-phase reaction of this compound with hydroxyl (OH) radicals is a significant process in atmospheric chemistry. These reactions are a primary removal pathway for volatile organic compounds (VOCs) like this compound in the troposphere. conicet.gov.arnih.gov The kinetics and mechanisms of these reactions have been the subject of both experimental and theoretical studies.

The reaction is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond of this compound, or by hydrogen atom abstraction from the ether's alkyl groups. nih.govresearchgate.net Theoretical studies, using methods like transition state theory, suggest that H-atom abstraction is more likely to occur from the methylene (B1212753) group adjacent to the oxygen atom. nih.gov The presence of an oxygen atom in the ether molecule activates the C-H bonds on adjacent carbon atoms, making them more susceptible to abstraction.

Experimental studies have determined the rate constants for the reaction of this compound and similar compounds with OH radicals. For instance, the rate constant for the reaction of ethyl propyl ether with OH radicals was measured at 298 K and atmospheric pressure to be (1.13 ± 0.09) × 10⁻¹¹ cm³ molecules⁻¹ s⁻¹. nih.gov For comparison, the rate constants for the reaction of OH radicals with other unsaturated ethers, such as ethyl vinyl ether, have also been determined and show a negative temperature dependence. researchgate.net This negative temperature dependence is a common feature for the reactions of OH radicals with many unsaturated organic compounds. conicet.gov.aracs.org

The atmospheric lifetime of this compound is largely determined by its reaction with OH radicals. With a calculated lifetime of approximately one day, this reaction is a key factor in the compound's atmospheric degradation. nih.gov The products of this reaction can include various oxygenated organic compounds such as aldehydes and esters, which can further participate in atmospheric chemical processes. nih.govmdpi.com For example, studies on the ozonolysis of this compound, another important atmospheric reaction, have shown the formation of oligomeric species. d-nb.info

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with this compound and Related Compounds

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Ethyl Propyl Ether(1.13 ± 0.09) × 10⁻¹¹298 nih.gov
Ethyl Vinyl Ether(6.8 ± 0.7) × 10⁻¹¹298 researchgate.net
2-Chloroethyl Vinyl Etherk(T) = (9.0 ± 2.0) × 10⁻¹² exp(478 ± 72)/T263-358 conicet.gov.ar
Allyl Etherk(T) = (1.3 ± 0.4) × 10⁻¹¹ exp(442 ± 91)/T263-358 conicet.gov.ar
Allyl Ethyl Etherk(T) = (5.8 ± 1.3) × 10⁻¹² exp(563 ± 62)/T263-358 conicet.gov.ar

This table is interactive. Click on the headers to sort the data.

Diverse Functional Group Transformations and Derivatizations

This compound serves as a versatile reagent in organic synthesis, capable of undergoing a variety of transformations and derivatizations. chemicalbook.com

Transvinylation is a key reaction for synthesizing a wide range of vinyl ethers, and this compound can be a valuable starting material in this process. chemicalbook.comacademie-sciences.fr This reaction involves the transfer of a vinyl group from one molecule to another. google.com In the context of this compound, the propenyl group can be exchanged with an alcohol to form a new vinyl ether.

These reactions are typically catalyzed by transition metal complexes, with palladium(II) compounds being particularly effective. academie-sciences.frcollectionscanada.gc.ca Mechanistic studies have shown that these reactions can proceed with a high degree of stereospecificity. For example, the reaction of trans-ethyl propenyl ether with propanol (B110389) catalyzed by a palladium(II) complex yields cis-propyl propenyl ether as the initial product, indicating an inversion of configuration during the reaction. collectionscanada.gc.ca This stereochemical outcome is explained by a mechanism involving the formation of a palladium-alkyl complex, followed by rotation around the C-C bond and subsequent elimination. collectionscanada.gc.ca More recently, iridium catalysts have also been shown to be effective for transvinylation reactions. researchgate.net

The general utility of transvinylation allows for the synthesis of various functionalized vinyl ethers from corresponding alcohols. academie-sciences.fr This method is significant because the resulting vinyl ethers are themselves valuable intermediates in further organic transformations, such as Claisen rearrangements to produce unsaturated aldehydes. chemicalbook.com

This compound can undergo condensation reactions with acetals to produce α,β-unsaturated aldehydes. chemicalbook.com This transformation is a valuable method for carbon-carbon bond formation and the synthesis of important carbonyl compounds. The reaction typically proceeds under acidic conditions, where the acetal generates a carbocation that is then attacked by the electron-rich double bond of the enol ether. Subsequent elimination leads to the formation of the α,β-unsaturated aldehyde.

This type of reaction is an example of an aldol-type condensation, where an enol or enolate equivalent reacts with a carbonyl compound or its equivalent. libretexts.org The use of an enol ether like this compound provides a controlled way to generate the necessary enol-type nucleophile.

In a concept known as "umpolung" or polarity inversion, the normal electrophilic character of a carbonyl carbon can be reversed, allowing it to act as a nucleophile. dnmfaizpur.org this compound can serve as a synthetic equivalent of an acyl anion. chemicalbook.com The α-proton of the enol ether can be removed by a strong base, such as tert-butyllithium, to generate a vinylic anion. dnmfaizpur.org

This vinylic anion is nucleophilic and can react with various electrophiles, such as alkyl halides. Subsequent hydrolysis of the resulting substituted enol ether regenerates a carbonyl group, effectively achieving the acylation of the electrophile. This strategy provides a powerful tool for the synthesis of ketones and other carbonyl compounds that would be difficult to prepare using conventional methods.

The hydroxyl group is a common functional group in organic molecules that often requires protection during a multi-step synthesis to prevent unwanted reactions. libretexts.orgorganic-chemistry.org this compound can be used to protect hydroxyl groups by converting them into propenyl ethers. This is typically achieved by the acid-catalyzed addition of the alcohol to the double bond of this compound. mpg.de

The resulting propenyl ether is stable to a variety of reaction conditions, particularly basic and organometallic reagents. mpg.de The key advantage of the propenyl ether protecting group lies in its facile removal. The propenyl ether can be isomerized to the corresponding vinyl ether, which is then readily hydrolyzed under mild acidic conditions to regenerate the free hydroxyl group. mpg.de This isomerization can be accomplished using various catalysts, including transition metal complexes. mpg.de

Table 2: Common Protecting Groups for Hydroxyl Functions

Protecting GroupFormationCleavage ConditionsStability
Propenyl Ether Acid-catalyzed addition of alcohol to allyl ether followed by isomerizationIsomerization to vinyl ether and mild acid hydrolysisStable to bases, organometallics
Benzyl (B1604629) Ether (Bn) Williamson ether synthesis (e.g., NaH, BnBr)Catalytic hydrogenation (H₂, Pd/C)Stable to acids, bases, and many redox reagents
tert-Butyldimethylsilyl Ether (TBDMS) TBDMSCl, imidazoleFluoride (B91410) ion (e.g., TBAF), mild acidStable to bases, mild oxidizing/reducing agents
Tetrahydropyranyl Ether (THP) Dihydropyran, acid catalystMild aqueous acidStable to bases, organometallics, and many redox reagents
Methoxymethyl Ether (MOM) MOMCl, baseAcidic hydrolysisStable to bases

This table is interactive. Click on the headers to sort the data.

The double bond in this compound is electron-rich due to the oxygen atom's lone pair conjugation, making it susceptible to attack by electrophiles. However, under certain conditions, it can undergo nucleophilic vinylic substitution. These reactions are less common than electrophilic additions but can be synthetically useful. The mechanism of nucleophilic vinylic substitution can vary, including addition-elimination or elimination-addition pathways. The presence of the ether oxygen can influence the regioselectivity of the nucleophilic attack.

Use as a Protecting Group (e.g., for Hydroxide Radicals)

Ether Cleavage Reactions in Organic Synthesis Contexts

The cleavage of ether bonds is a fundamental reaction in organic synthesis, often requiring harsh conditions due to the general stability of the ether linkage. masterorganicchemistry.comwikipedia.org In the case of vinyl ethers such as this compound, the presence of the double bond introduces unique reactivity, particularly towards acid-catalyzed hydrolysis.

The acid-catalyzed cleavage of ethers is a process that can proceed through various mechanistic pathways, primarily SN1, SN2, or E1, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org The initial and crucial step in all these mechanisms is the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comorgoreview.com

For this compound, the cleavage reaction is particularly facile due to the vinyl ether moiety. The generally accepted mechanism for the hydrolysis of vinyl ethers involves a rate-determining proton transfer to the β-carbon of the vinyl group. researchgate.net This is followed by the rapid addition of a nucleophile (like water) and subsequent decomposition of the hemiacetal intermediate. researchgate.net

SN1 (Substitution Nucleophilic Unimolecular):

The SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pubmasterorganicchemistry.com This pathway is favored for ethers that can form a stable carbocation, such as those with tertiary, benzylic, or allylic substituents. libretexts.orgorgoreview.comlibretexts.org

In the context of this compound, protonation of the double bond can lead to a resonance-stabilized carbocation. The positive charge can be delocalized between the α-carbon and the oxygen atom. This stabilization makes the formation of the carbocation intermediate more favorable. The subsequent attack by a nucleophile, such as a halide ion from the acid (e.g., Br⁻ from HBr), on the carbocation leads to the cleavage products. orgoreview.com The SN1 pathway is often in competition with the E1 mechanism. wikipedia.org

SN2 (Substitution Nucleophilic Bimolecular):

The SN2 mechanism is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is typical for ethers with primary or secondary alkyl groups and is sensitive to steric hindrance. masterorganicchemistry.comlibretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon atom. orgoreview.comlibretexts.org

For an unsymmetrical ether, the halide ion will attack the less sterically hindered alkyl group. libretexts.org In the case of this compound, after the initial protonation of the oxygen, an SN2 attack by a nucleophile could theoretically occur at the ethyl group, which is a primary carbon. This would result in the formation of an enol (which would quickly tautomerize to an aldehyde) and an ethyl halide.

E1 (Elimination Unimolecular):

The E1 mechanism is a two-step elimination process that also proceeds through a carbocation intermediate. wikipedia.orgvedantu.com After the formation of the carbocation, instead of being attacked by a nucleophile, a proton is abstracted from an adjacent carbon atom by a weak base, leading to the formation of an alkene. vedantu.comperlego.com

For ethers with tertiary alkyl groups, the E1 pathway can be a significant side reaction during acid-catalyzed cleavage, especially when a strong acid with a poorly nucleophilic conjugate base is used. libretexts.orgperlego.com In the case of the carbocation formed from this compound, elimination of a proton from the ethyl group could potentially occur, though this is generally not the primary pathway observed for vinyl ether hydrolysis. The stability of the resulting products from the SN1 pathway often makes it the more dominant route. The formation of a stable carbocation is the rate-determining step in both SN1 and E1 reactions. perlego.com

Research Findings on Reaction Mechanisms:

Kinetic studies on the acid-catalyzed cleavage of various vinyl ethers have shown that the reaction exhibits general acid catalysis. scispace.com This finding is consistent with a rate-determining proton transfer from the catalyst to the substrate. scispace.com The structure of the vinyl ether, including the nature of the alkyl group, influences the rate of cleavage.

The table below summarizes the conditions that generally favor each mechanistic pathway for ether cleavage.

Mechanism Substrate Structure Acid/Nucleophile Conditions Key Intermediate
SN1 Tertiary, Allylic, BenzylicStrong acid, weak or strong nucleophileStable carbocation orgoreview.compressbooks.pub
SN2 Methyl, Primary, SecondaryStrong acid, good nucleophile (e.g., HBr, HI) masterorganicchemistry.comNone (concerted) masterorganicchemistry.com
E1 TertiaryStrong acid, poor nucleophile, often at higher temperatures libretexts.orgwikipedia.orgStable carbocation vedantu.com

Theoretical and Computational Studies on Ethyl Propenyl Ether

Electronic Structure and Bonding Analysis

The unique reactivity of enol ethers, including ethyl propenyl ether, is a direct consequence of their electronic structure. Computational models allow for a detailed analysis of the bonding and electron distribution within the molecule.

Enol ethers such as this compound are classified as electron-rich alkenes. This characteristic arises from the significant electron-donation from the oxygen heteroatom into the carbon-carbon double bond (C=C) via pi-bonding. researchgate.net This interaction involves the delocalization of one of the oxygen atom's lone pairs of electrons into the π-system of the alkene.

This electron delocalization can be represented by resonance structures, where a contributor depicts a π-bond between the oxygen and the α-carbon, resulting in a negative charge on the β-carbon. Computational studies, including Natural Bond Orbital (NBO) analysis, can quantify this effect by examining the electron density and the nature of the molecular orbitals. researchgate.net This delocalization has several important consequences:

It increases the electron density of the C=C double bond, making it more nucleophilic than a simple alkene.

It imparts partial double-bond character to the C-O single bond, which can be computationally verified by examining bond lengths and rotational barriers. nih.gov

The increased electron density on the β-carbon makes it the primary site for attack by electrophiles.

The table below conceptualizes the differences in bond characteristics between a simple ether/alkene system and an enol ether like this compound, as would be revealed by computational analysis.

PropertySimple Alkane/Ether (e.g., Propane/Diethyl Ether)Enol Ether (this compound)Implication of Pi-Donation
Cα-O Bond Character Single bondPartial double bondShorter bond length, higher rotational barrier
C=C Bond Electron Density Standard alkene densityIncreased electron densityEnhanced nucleophilicity, susceptibility to electrophilic attack
Charge on β-Carbon NeutralPartial negative charge (δ-)Site of protonation and electrophilic addition

The electron-donating nature of the oxygen atom in enol ethers leads to a significant resonance contributor that places a positive charge on the oxygen atom, giving it oxonium ion character. researchgate.netnih.gov This intrinsic property is crucial to understanding the reactivity of molecules like this compound. researchgate.net

When an enol ether reacts with an acid, protonation does not occur on the oxygen atom (as might be typical for a simple ether) but rather on the electron-rich β-carbon. researchgate.net This protonation results in the formation of a resonance-stabilized cation, which is an oxonium ion. researchgate.netnih.gov This intermediate is key in reactions like acid-catalyzed hydrolysis, which ultimately yields a ketone or aldehyde and an alcohol. Computational studies can model this protonation event, confirming that β-carbon protonation is energetically more favorable than O-protonation and leads to a stable oxonium ion intermediate. nih.gov

Characterization of Electron-Donation from Heteroatom via Pi-Bonding

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

Transition State Theory (TST) is a fundamental framework used to calculate the rate constants of chemical reactions. By locating the transition state structure on a potential energy surface, TST allows for the determination of the activation energy (the barrier that must be overcome for the reaction to proceed).

For reactions involving enol ethers, such as atmospheric oxidation by OH radicals or ozone, TST can be used to predict reaction rates and determine the most likely reaction pathways. researchgate.netresearchgate.net For example, in the OH-initiated oxidation of a related compound, ethyl vinyl ether, calculations using TST showed that the addition of the OH radical to the double bond is a much faster process than the abstraction of a hydrogen atom. researchgate.net Similar computational approaches have been applied to understand the reactivity of this compound with atmospheric oxidants. researchgate.netresearchgate.net These kinetic studies are crucial for modeling atmospheric chemistry and understanding the environmental fate of such compounds.

Modern quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study reaction mechanisms. The choice of the functional and basis set is critical for obtaining accurate results. The M05-2X and M06-2X functionals are often employed for kinetic and thermodynamic calculations because they are well-suited for non-covalent interactions and transition state structures. researchgate.netnih.govuq.edu.auacs.org The basis set, such as the Pople-style 6-31G* or 6-311++G**, determines the mathematical representation of the atomic orbitals. nih.govbeilstein-journals.org

These methods are used to calculate the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products. A theoretical study on the Claisen rearrangement of aryl propargyl ethers, for instance, utilized the M06 functional to accurately predict activation energies that matched experimental results. researchgate.net Similarly, calculations on silyl (B83357) enol ethers have been performed using the M05-2X functional to elucidate reaction pathways. nih.govrsc.org The data below, adapted from a study on a related enol ether system, illustrates how computational methods provide energetic details for a reaction pathway. researchgate.net

Table: Calculated Gibbs Free Energies for a Model Reaction Pathway (kcal/mol) Data is illustrative and based on a related ether rearrangement study.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG) in Gas PhaseRelative Gibbs Free Energy (ΔG) in Solvent
R Reactant (Aryl Propargyl Ether)0.00.0
TS1 nih.govnih.gov-Sigmatropic Rearrangement Transition State+38.4+37.9
INT1 Allenyl Phenol Intermediate-10.9-11.5
TS2 Tautomerization Transition State+19.9+20.2
INT2 Enol Ether Intermediate-12.4-13.0

A potential energy surface (PES) is a multi-dimensional map that represents the energy of a molecular system as a function of its geometry. By modeling the PES, chemists can visualize the entire course of a reaction from reactants to products. nih.govrsc.org The lowest energy path along this surface is the reaction coordinate, and it passes through various transition states (saddle points) and intermediates (local minima).

Computational studies on reactions involving enol ethers, such as cycloadditions, rearrangements, or catalytic cycles, heavily rely on mapping the PES. nih.govrsc.orgwhiterose.ac.uk For example, DFT calculations have been used to explore the PES for the intramolecular Stetter reaction, revealing that the formation of an enol ether intermediate is a key, irreversible step in the catalytic cycle. rsc.orgresearchgate.net These models can identify the rate-determining step of a reaction by locating the highest energy transition state along the reaction coordinate, providing deep mechanistic insight that is often inaccessible through experiment alone. researchgate.net

Quantum Chemical Calculations for Energetics and Pathways (e.g., M05-2X Method, Basis Set Selection)

Structure-Reactivity Relationship Modeling

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between a molecule's structure and its chemical reactivity. In the case of this compound, modeling studies focus on how its molecular geometry, electronic properties, and the nature of its substituents govern its behavior in chemical reactions. By simulating reaction pathways and analyzing transition states, researchers can predict reaction outcomes and design more efficient synthetic routes.

Elucidating the Influence of Substituents on Reactivity

The reactivity of this compound is largely dictated by the electronic and steric nature of its constituent parts: the ethyl group, the ether oxygen, and the propenyl group. The double bond in the propenyl group is electron-rich, due to resonance donation from the adjacent oxygen atom's lone pair, making it susceptible to attack by electrophiles. One of the most well-studied reactions for this class of compounds is acid-catalyzed hydrolysis.

The influence of substituents at the α- and β-positions of the vinyl ether has been systematically studied. For this compound, the methyl group is at the β-position.

α-Substituents: Electron-donating groups at the α-position (the carbon attached to the oxygen) significantly increase reactivity by stabilizing the carbocation intermediate. For instance, a methyl group at the α-position has been shown to increase the hydrolysis rate by a factor of 363 compared to an unsubstituted vinyl ether. acs.orgresearchgate.net This is due to the electron-releasing inductive effect of the alkyl group. An α-phenyl group, while also stabilizing, increases the rate by a lesser factor of 70. acs.orgresearchgate.net This reduced effect is attributed to the stabilization of the initial vinyl ether reactant through conjugation, which increases the activation barrier for protonation. acs.orgresearchgate.net

β-Substituents: In contrast, alkyl or phenyl substituents at the β-position (the terminal carbon of the double bond) tend to destabilize the carbocation intermediate through electron-withdrawing polar effects, thereby slowing the rate of hydrolysis. acs.orgresearchgate.net

The following table, compiled from data on analogous vinyl ethers, illustrates the profound impact of substituents on the rate of acid-catalyzed hydrolysis.

Vinyl Ether Structure (R-O-Cα=Cβ)Relative Hydrolysis Rate (krel)Dominant Effect of Substituent
Ethyl vinyl ether (H at α, H at β)1Baseline
Ethyl α-methylvinyl ether (CH3 at α)363Strong carbocation stabilization
Ethyl α-phenylvinyl ether (Phenyl at α)70Carbocation stabilization offset by initial state stabilization
Ethyl β-methylvinyl ether (CH3 at β, as in cis/trans-ethyl propenyl ether)<1Carbocation destabilization via polar effects
Ethyl α-methoxyvinyl ether (OCH3 at α)~105Very strong carbocation stabilization by resonance

Data compiled from findings on various vinyl ether hydrolysis rates to illustrate general principles. acs.orgresearchgate.netresearchgate.net

Computational Assessment of Steric and Electronic Effects on Reaction Rates

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for a quantitative dissection of the steric and electronic factors that control reaction rates and selectivity. mdpi.com These methods can model the entire potential energy surface of a reaction, identifying the structures of reactants, transition states, and products, and calculating their relative energies. pku.edu.cn

Electronic Effects: Theoretical calculations can quantify the electron-donating or withdrawing properties of substituents. For instance, Natural Bond Orbital (NBO) analysis can reveal the extent of electron delocalization from the ether oxygen to the π-system of the double bond, which is a key factor in the reactivity of this compound. In reactions proceeding through charged intermediates, such as acid-catalyzed additions, computational models can precisely calculate the stabilization or destabilization energy provided by different substituents. acs.orgresearchgate.net

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of a reactant or favor a specific orientation of attack, a phenomenon known as steric hindrance. In the case of this compound, the cis and trans isomers can exhibit different reactivities due to steric effects. For example, in cycloaddition reactions, the cis isomer may react more slowly than the trans isomer because of greater steric repulsion in the transition state. Computational modeling can predict these differences by calculating the activation barriers for both pathways.

A study on the metal-free ring-opening metathesis polymerization (MF-ROMP) of norbornene used this compound as an initiator. umich.edu This work demonstrated that the steric bulk of the initiator plays a crucial role in controlling the stereochemistry (cis vs. trans) of the resulting polymer. Computational and experimental data showed that initiators with greater steric bulk (higher Charton parameter) favored the formation of polymers with a higher trans-alkene content, consistent with a thermodynamically controlled stereocontrolling step. umich.edu

In a theoretical study of the [3+2] cycloaddition reaction between ethyl vinyl ether (a close analog of this compound) and substituted nitrones, DFT calculations were used to rationalize the observed regioselectivity and stereoselectivity. researchgate.net The analysis of the transition states revealed that both electronic and steric effects were critical in determining the preferred reaction pathway, leading preferentially to the ortho-exo stereoisomer. researchgate.net

The following table summarizes key parameters that are often determined through computational studies to assess steric and electronic effects.

Computational ParameterSignificance in Reactivity AnalysisExample Application for this compound
Activation Energy (ΔG)Determines the reaction rate (lower barrier = faster reaction). Differences in ΔG between competing pathways determine selectivity.Calculating the barrier for electrophilic addition to the cis vs. trans isomer to predict which reacts faster.
Transition State (TS) GeometryReveals the molecular arrangement at the highest point of the energy barrier, highlighting key bond-forming/breaking events and steric interactions.Modeling the TS of a Diels-Alder reaction to see how the ethyl and propenyl groups orient to minimize steric clash. researchgate.net
Partial Atomic Charges (e.g., from NBO)Indicates the distribution of electron density in the molecule, identifying nucleophilic and electrophilic sites.Confirming the higher electron density on the β-carbon of the double bond, making it the site of protonation in hydrolysis. scribd.com
Orbital Energies (HOMO/LUMO)The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict reactivity in pericyclic reactions based on frontier molecular orbital theory.Assessing the energy gap between the HOMO of this compound and the LUMO of a dienophile to predict Diels-Alder reactivity.
Steric Descriptors (e.g., %VBur)Quantifies the steric bulk of a substituent or ligand, which can be correlated with reaction selectivity.Correlating the steric size of the initiator (this compound) with the trans-selectivity in polymerization. mdpi.comumich.edu

Advanced Analytical Techniques for Research on Ethyl Propenyl Ether and Its Derivatives/polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of ethyl propenyl ether and its polymers, providing unparalleled insight into the atomic-level connectivity and spatial arrangement of molecules.

¹H NMR for Structural Elucidation and Isomer Ratio Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the molecular structure. Hydrogens on carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4 to 4.5 δ range. openstax.org

This compound exists as a mixture of cis (Z) and trans (E) isomers. ¹H NMR is instrumental in determining the ratio of these isomers in a given sample. The vinylic protons of the cis and trans isomers exhibit distinct chemical shifts, allowing for their individual integration and subsequent quantification. For instance, in a study of 1-propenyl ether systems, the signals for the Z isomers were observed at approximately 4.3 and 5.9 ppm, while the E isomers showed signals around 4.7 and 6.2 ppm. researchgate.net The relative integrals of these peaks directly correspond to the isomeric ratio.

A typical ¹H NMR spectrum of this compound would be expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the propenyl group (distinct signals for the methyl and vinylic protons of both cis and trans isomers). youtube.comchemicalbook.com

Table 1: Representative ¹H NMR Data for this compound Isomers This table presents hypothetical but representative chemical shift ranges for the protons of the cis and trans isomers of this compound based on typical values for similar structures.

Proton TypeIsomerExpected Chemical Shift (δ, ppm)Splitting Pattern
O-CH=cis (Z)4.3 - 4.5Doublet of Quartets
O-CH=trans (E)4.7 - 4.9Doublet of Quartets
=CH-CH₃cis (Z)5.9 - 6.1Doublet of Quartets
=CH-CH₃trans (E)6.2 - 6.4Doublet of Quartets
O-CH₂-CH₃Both3.5 - 3.8Quartet
=CH-CH₃Both1.5 - 1.7Doublet of Doublets
O-CH₂-CH₃Both1.1 - 1.3Triplet

¹³C NMR for Stereochemistry and Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for analyzing the carbon backbone of this compound and its polymers. It provides information on the number of non-equivalent carbons and their chemical environments. masterorganicchemistry.com The presence of a chiral center in a molecule can lead to distinct signals for each carbon atom. masterorganicchemistry.com In ethers, carbon atoms adjacent to the oxygen typically show resonances in the 50 to 80 δ range. openstax.org

In the context of poly(this compound), ¹³C NMR is crucial for determining the stereochemistry of the polymer chain. The relative stereochemistry of the repeating units (e.g., erythro-meso or threo-meso structures) can be elucidated by analyzing the fine structure of the carbon signals. For example, research on the cationic polymerization of propenyl ethers demonstrated that poly(cis-ethyl propenyl ether) obtained with an Al₂(SO₄)₃–H₂SO₄ complex catalyst was a highly stereoregular polymer with an erythro-meso structure, as determined by ¹³C NMR. researchgate.net The steric structure of these polymers is a key determinant of their physical properties, with stereoregular polymers often exhibiting crystallinity, while atactic polymers are typically amorphous. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table presents hypothetical but representative chemical shift ranges for the carbons of this compound.

Carbon AtomExpected Chemical Shift (δ, ppm)
O-C H=140 - 150
=C H-CH₃100 - 110
O-C H₂-CH₃60 - 70
=CH-C H₃10 - 20
O-CH₂-C H₃10 - 20

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the analysis of this compound and its polymers, providing information about the functional groups present in a molecule. It is particularly useful for monitoring the progress of polymerization reactions and for characterizing the resulting polymeric products. nih.gov

Monitoring Reaction Kinetics (e.g., Cross-linking Polymerization)

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for monitoring the kinetics of polymerization reactions involving this compound. researchgate.net By tracking the disappearance of the characteristic IR absorption bands of the monomer's reactive groups, the rate of polymerization and the final extent of conversion can be determined. mdpi.com

In the case of this compound, the C=C double bond has a characteristic absorption in the IR spectrum. During polymerization, this double bond is consumed, leading to a decrease in the intensity of its corresponding absorption peak. This change can be monitored over time to obtain kinetic data. mdpi.com For instance, in studies of the photopolymerization of vinyl ethers, real-time IR spectroscopy has been used to follow the liquid-to-solid phase change and to assess the performance of different components in the formulation. researchgate.net The rate of polymerization can be significantly influenced by factors such as initiator concentration and the presence of comonomers. researchgate.net

Characterization of Polymeric Products

IR spectroscopy is also used to characterize the structure of the final polymeric products. The IR spectrum of poly(this compound) will show the disappearance of the C=C stretching vibration of the monomer and the appearance of characteristic bands for the polyether backbone. The C-O-C stretching vibration in ethers is typically observed in the 1050-1150 cm⁻¹ region. openstax.org Analysis of the IR spectrum can confirm the successful polymerization and provide information about the structure of the resulting polymer. science.gov

Table 3: Key IR Absorption Bands for this compound and its Polymer

Functional GroupWavenumber (cm⁻¹)Significance
C=C Stretch (monomer)~1650Indicates the presence of the propenyl double bond; disappears during polymerization.
C-O-C Stretch (ether)1050 - 1150Characteristic of the ether linkage, present in both monomer and polymer. openstax.org
=C-H Stretch (monomer)~3050Associated with the vinylic C-H bonds of the monomer.
sp³ C-H Stretch2850 - 3000Present in both monomer and polymer, corresponding to the ethyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain information about its structure through the analysis of its fragmentation pattern. nist.gov The molecular weight of this compound (C₅H₁₀O) is 86.13 g/mol . nist.govnist.gov

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 86, corresponding to the intact molecule. The spectrum will also display a series of fragment ion peaks, which result from the cleavage of the molecular ion. The fragmentation pattern is characteristic of the compound's structure and can be used for identification purposes. For ethers, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Table 4: Selected Ions in the Mass Spectrum of this compound This table presents some of the expected ions in the mass spectrum of this compound based on common fragmentation patterns of ethers.

m/zIonPossible Fragment
86[C₅H₁₀O]⁺Molecular Ion
71[C₄H₇O]⁺Loss of CH₃
57[C₃H₅O]⁺Loss of C₂H₅
43[C₂H₃O]⁺Cleavage of the propenyl group
29[C₂H₅]⁺Ethyl cation

Chromatography Techniques

Gas Chromatography (GC) is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, which exists as a mixture of (E) and (Z) isomers, GC is essential for their separation and quantification. chemicalbook.comnist.gov The choice of the stationary phase in the GC column is critical for achieving the desired separation. For instance, preparative-scale gas chromatography has been successfully used to separate the geometric isomers of this compound. chemicalbook.com

The purity of this compound is a critical factor, especially when it is used as a monomer for polymerization, as impurities can significantly affect the reaction kinetics and the properties of the resulting polymer. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for assessing the purity of vinyl ethers. nih.gov It can effectively separate the main product from residual starting materials, solvents, and byproducts. For example, in the synthesis of ethyl vinyl ether, GC was used to separate it from impurities like diethyl ether. nih.gov

Research on the separation of various ethers has demonstrated the effectiveness of different GC columns. Chromatograms of ether mixtures on columns like FFAP and DB-17 show clear separation of compounds including this compound, highlighting the capability of GC to resolve complex mixtures. researchgate.net The use of high-efficiency capillary columns can further enhance the separation of isomers with similar physicochemical properties. vurup.sk For instance, the separation of isomeric hydrocarbons has been achieved using long capillary columns with specialized stationary phases. vurup.sk

Parameter Value/Condition Purpose
GC Column Type CapillaryHigh-resolution separation of isomers and impurities. vurup.sk
Stationary Phase e.g., FFAP, DB-17Selective interaction with analytes for effective separation. researchgate.net
Detector FID, MSQuantitative analysis and identification of separated components. nih.gov
Purity Level Achieved >98.0%Commercially available this compound purity as determined by GC. chemicalbook.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates macromolecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution (MWD) of a polymer sample. wikipedia.orgcampoly.com This information is crucial for understanding the properties and performance of poly(this compound).

In the study of vinyl ether polymerizations, GPC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. mdpi.comrsc.orgresearchgate.net A narrow PDI is often indicative of a well-controlled or "living" polymerization process. rsc.org For instance, in the cationic polymerization of various vinyl ethers, GPC analysis confirmed the synthesis of polymers with controlled molecular weights and narrow MWDs. mdpi.comrsc.org

The experimental setup for GPC analysis of poly(vinyl ether)s typically involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. expresspolymlett.comrsc.org The instrument is calibrated using polymer standards, often polystyrene, to correlate elution time with molecular weight. rsc.orgrsc.org GPC can be used to monitor the progress of a polymerization reaction by analyzing samples taken at different time intervals, showing the evolution of molecular weight and PDI. researchgate.netuoa.gr

Parameter Description Significance for Poly(this compound)
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like brittleness and flow. researchgate.net
Mw (Weight-Average Molecular Weight) Averages the molecular weights based on the weight fraction of each molecule size.Relates to properties like tensile strength and toughness. researchgate.net
PDI (Đ = Mw/Mn) A measure of the breadth of the molecular weight distribution.Indicates the degree of control over the polymerization process. rsc.orgpolymerchar.com
Solvent (Eluent) Tetrahydrofuran (THF)Common solvent for GPC analysis of poly(vinyl ether)s. expresspolymlett.com

Gas Chromatography (GC) for Isomer Separation and Purity Assessment

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. azom.commdpi.com It is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.commdpi.com

In the context of this compound polymerization, DSC is particularly useful for studying the kinetics of the reaction. researchgate.netresearchgate.net The polymerization of vinyl ethers is typically an exothermic process, meaning it releases heat. azom.com By monitoring the heat flow during the reaction, DSC can determine the onset temperature of polymerization and provide data to calculate kinetic parameters like the activation energy. researchgate.net

For example, studies on the cationic polymerization of other vinyl ethers have utilized DSC to measure the glass transition temperatures of the resulting polymers. mdpi.comresearchgate.net The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is highly dependent on the polymer's molecular structure and molecular weight. DSC has been employed to investigate the thermal properties of various poly(vinyl ether)s, revealing how factors like tacticity influence their thermal behavior. rsc.orgnsf.gov The information obtained from DSC is essential for understanding the structure-property relationships of poly(this compound) and for determining its potential applications. azom.com

Thermal Event Information Obtained Relevance to this compound Polymerization
Exothermic Peak Heat of polymerization, reaction kinetics.Allows for the study of polymerization rate and mechanism. researchgate.net
Glass Transition (Tg) Temperature of transition from glassy to rubbery state.A fundamental property of the resulting polymer, influencing its mechanical properties. mdpi.com
Melting Transition (Tm) Temperature at which a crystalline polymer melts.Indicates the degree of crystallinity in the polymer. rsc.orgnsf.gov

Emerging Research Directions and Future Perspectives in Ethyl Propenyl Ether Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of vinyl ethers often involves the reaction of acetylene (B1199291) with alcohols under high pressure, a process that requires significant energy input and specialized equipment. chemicalbook.com Modern research, however, is shifting towards more sustainable and efficient alternatives. A key area of development is the catalytic isomerization of the more readily available allyl ethers.

One notable advancement is the use of transition metal catalysts to facilitate the rearrangement of allyl ethyl ether to ethyl propenyl ether. For instance, pure (>97%) (E)-isomers of propenyl ethers have been prepared using a hydrogen-activated (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate (B91526) catalyst. chemicalbook.com Another established method involves the pyrolysis of acetals over catalysts like pumice or sodium bisulfate (NaHSO₄). chemicalbook.com

Furthermore, the development of heterogeneous solid catalysts for the traditional acetylene route represents a significant step forward. While early solid catalysts had limitations such as short service life, ongoing research aims to improve their durability and efficiency, thereby simplifying product separation and reducing waste compared to homogeneous catalyst systems. chemicalbook.com

Synthetic RouteCatalyst/ConditionsKey AdvantagesResearch Focus
Isomerization of Allyl Ethers Iridium(I) HexafluorophosphateHigh stereoselectivity for (E)-isomer chemicalbook.comDevelopment of more cost-effective and robust catalysts.
Pyrolysis of Acetals Pumice or NaHSO₄Utilizes different starting materials.Optimization of reaction conditions for higher yields.
Acetylene Vinylation Heterogeneous Solid CatalystsSimplified product separation, potential for continuous processes. chemicalbook.comImproving catalyst lifetime and activity at lower temperatures. chemicalbook.com
From Alkyl Halides & Alcohols Base-catalyzed reaction followed by rearrangement.Utilizes readily available starting materials. camachem.comcamachem.comEnhancing the efficiency of the rearrangement step.

Exploration of Unprecedented Reactivity Patterns and Transformations

Beyond its role in polymerization, this compound is proving to be a versatile reagent in organic synthesis. Its electron-rich double bond makes it an excellent partner in various cycloaddition reactions. Research has demonstrated its utility in [4+2] and [2+2] cycloadditions, providing pathways to complex cyclic structures. chemicalbook.com It can also undergo condensation reactions with acetals to yield α,β-unsaturated aldehydes. chemicalbook.com

Recent studies have explored more unconventional reactivity. For example, research into the reactions of related propenyl ether structures, such as those derived from epichlorohydrin, has revealed surprising transformations leading to novel molecular architectures. researchgate.net These findings suggest that the reactivity of the propenyl ether moiety is not fully exploited and that it can participate in complex, concerted reaction mechanisms under specific conditions. researchgate.net The influence of remote substituents on the reactivity of the propenyl group is another area of active investigation, promising a deeper understanding and control over its chemical behavior. paris-saclay.fr

Advanced Materials Science Applications Based on Controlled Polymerization

This compound is a valuable monomer for producing polymers with applications as coatings, lacquers, sealants, and plasticizers. camachem.comcognitivemarketresearch.com The focus of modern research is on achieving precise control over the polymerization process to tailor the properties of the resulting materials. Cationic polymerization, often initiated by photoinitiators, is a common method for this purpose. camachem.comcamachem.com

A significant area of innovation is the synthesis of functionalized polymers. For example, researchers have successfully synthesized fluorinated, polyfunctional propenyl ether oligomers. researchgate.net When these oligomers are added in small amounts to other polymer formulations, they can dramatically alter the surface properties of the cured films, such as increasing hydrophobicity, without affecting the polymerization kinetics. researchgate.net

Another advanced application involves the creation of functionalized siloxanes. Through controlled, rhodium-catalyzed chemoselective hydrosilation, propenyl ether groups can be grafted onto siloxane backbones. researchgate.net This method allows for the synthesis of new monomers and oligomers that can be rapidly polymerized into materials with unique thermal and mechanical properties. researchgate.net The ability to copolymerize this compound with other monomers, such as isobutenyl ethyl ether, allows for a fine-tuning of polymer properties by studying the steric and electronic effects of different substituents. dss.go.th

Research AreaPolymer TypeKey Findings & Potential Applications
Functional Oligomers Fluorinated propenyl ether oligomersAct as surface modifiers, increasing hydrophobicity in coatings. researchgate.net
Functional Siloxanes Propenyl ether substituted siloxanesCreation of novel hybrid organic-inorganic polymers with tailored properties via hydrosilation. researchgate.net
Copolymerization Studies Copolymers with isobutenyl ethyl etherProvides insight into steric effects, allowing for precise control over polymer reactivity and structure. dss.go.th
Polymer Modification Modifier for polystyrene and alkyd resinsEnhances properties of existing commodity plastics. camachem.comcamachem.com

Integration of Green Chemistry Principles in this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing research in this compound chemistry. The shift from high-pressure acetylene processes to lower-energy catalytic isomerization of allyl ethers is a prime example of this trend. chemicalbook.comchemicalbook.com Developing reactions that proceed with high atom economy, such as cycloadditions, also aligns with green chemistry goals by minimizing waste. chemicalbook.com

The use of safer, more environmentally benign solvents and catalysts is a key focus. Research into solid acid catalysts or enzyme-based systems could further reduce the environmental impact of both synthesis and subsequent reactions. chemicalbook.com Moreover, the use of this compound in applications like UV-curable coatings, which are initiated by light, reduces the need for volatile organic compounds (VOCs) as solvents compared to traditional thermal curing methods. researchgate.net The broader movement in polymer science towards creating materials from renewable resources that are intrinsically degradable or recyclable is also influencing the design of new polymers derived from propenyl ethers. researchgate.net

Q & A

Q. What are the standard methods for synthesizing ethyl propenyl ether (EPE) and characterizing its isomers?

EPE is synthesized via alcohol exchange reactions or alkylation of propenol derivatives. For example, cis- and trans-isomers of propenyl ethers are prepared using tert-butyl alcohol exchange from propenyl ethyl ether mixtures, followed by fractional distillation (bp 101–102°C) . Characterization involves nuclear magnetic resonance (NMR) to distinguish stereoisomers and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Physical properties include a density of 0.8 g/cm³, boiling point of ~68°C, and flash point of -18.9°C .

Q. How does the molecular structure of EPE influence its reactivity in atmospheric chemistry studies?

The enol ether structure (C=C-O) in EPE makes it highly reactive toward ozone and hydroxyl radicals. Its reaction pathways are influenced by the methyl substituent on the double bond, which directs ozonolysis products. For instance, ozonolysis of EPE primarily yields ethyl formate (ROC(O)H) and acetaldehyde (CH₃CHO) via cleavage of the C=C bond . Kinetic studies using FTIR spectroscopy reveal branching ratios of 83% for the dominant product channel .

Q. What safety protocols are critical when handling EPE in laboratory settings?

EPE is highly flammable (flash point < -18°C) and volatile. Recommended safety measures include using flame-resistant lab coats, working in fume hoods, and avoiding sparks. Storage should be in airtight containers under inert gas to prevent peroxide formation. Respiratory protection is required for large-scale handling .

Advanced Research Questions

Q. What experimental approaches are used to analyze oligomer formation during EPE ozonolysis?

Oligomers formed during gas-phase ozonolysis are analyzed using electrospray ionization mass spectrometry (ESI-MS). Key ions (e.g., m/z 279, 339, 399) correspond to oligomer series with mass differences of 60 Da, indicating repeated addition of C₃H₄O₂ units. Fragmentation patterns (e.g., loss of 60 Da per unit) confirm linear or cyclic structures . Time-resolved aerosol mass spectrometry (AMS) quantifies secondary organic aerosol (SOA) yields, which increase with OH scavengers like cyclohexane .

Q. How do stereoisomers of EPE affect reaction mechanisms in radical cyclization syntheses?

In Ueno-Stork radical cyclization, the cis/trans configuration of EPE influences regioselectivity. For example, the trans-isomer facilitates allyl radical formation, enabling efficient cyclization to generate lignan scaffolds (e.g., sacidumlignan A). Reaction conditions (e.g., Bu₃SnH/AIBN initiation) optimize radical stability and product yields . Stereochemical outcomes are validated via X-ray crystallography or NOESY NMR .

Q. What role does EPE play in designing luminescent or crosslinked polymers?

EPE derivatives, such as propenyl ether-functionalized monomers, serve as crosslinkers in polymer networks. For instance, acrylate-terminated EPE enhances thermal stability in poly(ethylene glycol) hydrogels. Photopolymerization studies using UV-vis spectroscopy monitor curing kinetics, while dynamic mechanical analysis (DMA) evaluates crosslink density and glass transition temperatures (Tg) .

Q. How do computational models explain the branching ratios of EPE ozonolysis pathways?

Density functional theory (DFT) calculations predict transition states and energy barriers for ozonide decomposition. The dominant pathway (83% branching ratio) involves Criegee intermediate (CI) formation, where the CH₃-substituted CI stabilizes via hydrogen bonding, favoring ethyl formate and acetaldehyde. Master equation modeling aligns with experimental FTIR data .

Methodological Notes

  • Analytical Techniques : Prioritize ESI-MS for oligomer characterization , FTIR for real-time ozonolysis monitoring , and NMR for stereochemical analysis .
  • Synthetic Optimization : Use tert-butyl alcohol exchange for isomer separation and AIBN for radical-mediated reactions .
  • Safety : Implement explosion-proof equipment and inert gas purging for large-scale reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.